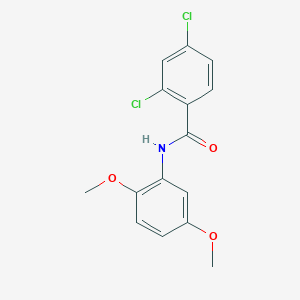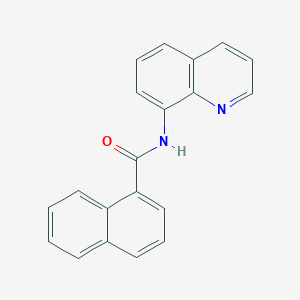![molecular formula C15H13Cl2NO3S B270750 2-[(2,6-dichlorobenzyl)sulfonyl]-N-phenylacetamide](/img/structure/B270750.png)
2-[(2,6-dichlorobenzyl)sulfonyl]-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,6-dichlorobenzyl)sulfonyl]-N-phenylacetamide is a chemical compound that is widely used in scientific research. It is a sulfonamide derivative and has been shown to have a variety of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-[(2,6-dichlorobenzyl)sulfonyl]-N-phenylacetamide involves the inhibition of CA IX activity. CA IX is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. It is overexpressed in hypoxic regions of solid tumors, where it contributes to the maintenance of intracellular pH and promotes tumor growth. 2-[(2,6-dichlorobenzyl)sulfonyl]-N-phenylacetamide binds to the active site of CA IX and inhibits its activity, leading to a decrease in intracellular pH and a reduction in tumor growth.
Biochemical and Physiological Effects:
In addition to its antitumor effects, 2-[(2,6-dichlorobenzyl)sulfonyl]-N-phenylacetamide has been shown to have other biochemical and physiological effects. It has been reported to inhibit the activity of other carbonic anhydrase isoforms, including CA XII and CA XIV. It has also been shown to have anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in the production of inflammatory mediators.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[(2,6-dichlorobenzyl)sulfonyl]-N-phenylacetamide in lab experiments include its high potency and specificity for CA IX. It is also readily available and can be obtained in high purity. However, its use can be limited by its potential toxicity and off-target effects. Careful dose optimization and toxicity studies are necessary to ensure its safe and effective use in lab experiments.
Future Directions
There are several future directions for the use of 2-[(2,6-dichlorobenzyl)sulfonyl]-N-phenylacetamide in scientific research. One area of interest is the development of new CA IX inhibitors based on the structure of 2-[(2,6-dichlorobenzyl)sulfonyl]-N-phenylacetamide. Another direction is the investigation of the role of CA IX in other diseases, such as ischemic stroke and neurodegenerative disorders. Finally, the use of 2-[(2,6-dichlorobenzyl)sulfonyl]-N-phenylacetamide as a tool compound to study the role of CA IX in tumor biology and to identify new therapeutic targets is an area of ongoing research.
Synthesis Methods
The synthesis of 2-[(2,6-dichlorobenzyl)sulfonyl]-N-phenylacetamide involves the reaction of 2,6-dichlorobenzyl chloride with sodium sulfonamide in the presence of a base. The resulting product is then reacted with N-phenylacetamide to yield the final compound. The synthesis method has been well-established, and the compound can be obtained in high yields with good purity.
Scientific Research Applications
2-[(2,6-dichlorobenzyl)sulfonyl]-N-phenylacetamide has been extensively used in scientific research. It is a potent inhibitor of carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer cells. CA IX plays a critical role in tumor growth, angiogenesis, and metastasis, and its inhibition has been shown to have antitumor effects. 2-[(2,6-dichlorobenzyl)sulfonyl]-N-phenylacetamide has also been used as a tool compound to investigate the role of CA IX in cancer biology and to develop new CA IX inhibitors.
properties
Product Name |
2-[(2,6-dichlorobenzyl)sulfonyl]-N-phenylacetamide |
|---|---|
Molecular Formula |
C15H13Cl2NO3S |
Molecular Weight |
358.2 g/mol |
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfonyl]-N-phenylacetamide |
InChI |
InChI=1S/C15H13Cl2NO3S/c16-13-7-4-8-14(17)12(13)9-22(20,21)10-15(19)18-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,18,19) |
InChI Key |
WUYBPXHBMVJWNK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)CS(=O)(=O)CC2=C(C=CC=C2Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CS(=O)(=O)CC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-chloro-3-[(phenoxyacetyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B270683.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B270684.png)




